REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[S:3]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH:9]=[O:10])(=[O:5])=[O:4].[BH4-].[Na+]>C1COCC1>[CH3:1][N:2]([CH3:16])[S:3]([C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH2:9][OH:10])(=[O:4])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C=1C=C(C=O)C=CC1OC)C
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water (CARE!!)
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Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
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Type
|
DISSOLUTION
|
Details
|
re-dissolved in DCM (200 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo of the combined filtrates
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C=1C=C(CO)C=CC1OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.26 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |